

Pharmacological Profile of BMS-902483: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-902483 is a potent and selective partial agonist of the $\alpha7$ nicotinic acetylcholine receptor ($\alpha7$ nAChR) that has been investigated for its potential therapeutic effects on cognitive deficits. Developed by Bristol Myers Squibb, the compound has demonstrated efficacy in preclinical rodent models of cognition and sensory gating. Despite its promising preclinical profile, the clinical development of **BMS-902483** has been discontinued. This technical guide provides a comprehensive overview of the pharmacological properties of **BMS-902483**, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

BMS-902483 acts as a partial agonist at the α 7 nicotinic acetylcholine receptor.[1][2] The α 7 nAChR is a ligand-gated ion channel expressed in various brain regions critical for cognitive processes, including the hippocampus and prefrontal cortex. As a partial agonist, **BMS-902483** binds to and activates the α 7 nAChR, but with a lower maximal effect compared to the endogenous full agonist, acetylcholine.[1][3] This mode of action allows for the modulation of cholinergic neurotransmission, which is thought to be beneficial in conditions associated with cognitive impairment.



The activation of $\alpha 7$ nAChRs by **BMS-902483** leads to the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound. Key signaling pathways implicated in $\alpha 7$ nAChR-mediated effects include the JAK2/STAT3, PI3K/Akt, and NF- κ B pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **BMS-902483** from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BMS-902483

Assay Type	Species/Cell Line	Parameter	Value	Reference
FLIR (Fluorometric Imaging Plate Reader)	-	EC50	9.3 nM	[3]
Electrophysiolog y (Whole-cell patch clamp)	Rat	Area EC50	140 nM	[3]
Electrophysiolog y	Rat	Peak (% of max ACh response)	~40%	[3]
Electrophysiolog y	Rat	Area (% of max ACh response)	~54%	[3]
Electrophysiolog y	Human/Rat	Emax	~60% of max ACh response	[1][3]
5-HT3A Receptor Binding	-	IC50	480 nM	[3]

Table 2: In Vivo Efficacy of BMS-902483



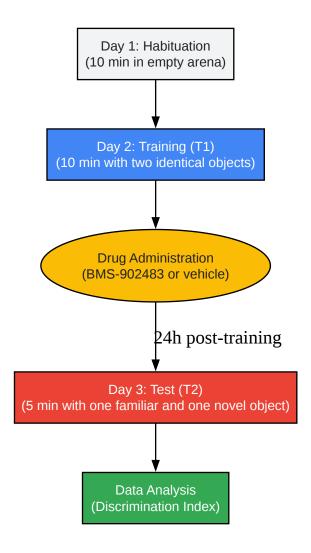
Animal Model	Species	Endpoint	Minimal Effective Dose (MED)	Receptor Occupancy at MED	Reference
Novel Object Recognition	Mouse	Improved 24h memory	0.1 mg/kg	64%	[1][3]
MK-801- Induced Attentional Set-Shifting Deficit	Rat	Reversal of deficit	3 mg/kg	~90%	[1][3]
Ketamine- Induced Auditory Gating Deficit	Rat	Reversal of deficit	-	~90%	[1][3]

Signaling Pathways

Activation of the $\alpha 7$ nAChR by **BMS-902483** initiates several downstream signaling cascades that are crucial for its pharmacological effects.











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